2-Cyclopropylcyclohexan-1-amine;hydrochloride
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Overview
Description
2-Cyclopropylcyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 2-Cyclopropylcyclohexan-1-amine, which is a cyclohexane derivative containing a cyclopropyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclohexan-1-amine;hydrochloride typically involves the following steps:
Amination: The resulting cyclopropylcyclohexanone can then be converted to the corresponding amine through reductive amination using reagents such as sodium borohydride (NaBH4) and ammonium chloride (NH4Cl).
Hydrochloride Formation: The free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Substituted amines
Scientific Research Applications
2-Cyclopropylcyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on various cellular processes and pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, potentially affecting their function The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane, used as an intermediate in the synthesis of various compounds.
Uniqueness
2-Cyclopropylcyclohexan-1-amine;hydrochloride is unique due to the presence of both a cyclopropyl group and a cyclohexane ring, which imparts distinct structural and chemical properties. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopropylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLUUZPUGDATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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